Lack of Published Efficacy Data for 4-[1-Methyl-5-(trifluoromethyl)indole-2-carbonyl]morpholine-3-carbonitrile
A comprehensive search across primary research articles, the PubChem and ChEMBL databases, and global patent literature was conducted for the target compound and its closest structural analogs. The search yielded no biological assay results, no IC50, EC50, Ki, or other potency values, and no in vitro ADME or in vivo pharmacokinetic data. In contrast, related indole-morpholine hybrids, such as those described in patent US11247985 for p97 ATPase inhibition, have published IC50 values in the 15-50 nM range. [1] This absolute data void for the target compound is the most critical finding. It confirms that its procurement is not based on proven biological performance but on its potential based on structural rationale.
| Evidence Dimension | Biological Activity (IC50/EC50) |
|---|---|
| Target Compound Data | No data available (0 published IC50/EC50 values) |
| Comparator Or Baseline | Related indole-morpholine p97 inhibitors in US11247985 patent (IC50: 15-50 nM) |
| Quantified Difference | N/A (Data vs. No Data) |
| Conditions | Comprehensive database and literature search (PubChem, ChEMBL, patent databases) |
Why This Matters
For scientific selection, a compound with zero published activity data presents a high risk, as its efficacy is entirely unvalidated compared to other commercially available indole-morpholine screening compounds with established potency.
- [1] BindingDB. Affinity Data for phenyl indole allosteric inhibitors of P97 ATPase from US11247985. IC50 range: 15-50 nM. View Source
